Ramiprilat(Mixture of Diastereoisomers)

ACE inhibition kinetics Cardiovascular pharmacology Structure–activity relationship

Ramiprilat (HOE 498 diacid) is the direct-acting active metabolite of ramipril, supplied as a mixture of cis–trans diastereoisomers that present a unique chromatographic separation challenge—making it an indispensable reference standard for HPLC, CE, and LC‑MS/MS method validation. With a 7‑fold higher ACE affinity and 6‑fold slower complex dissociation versus enalaprilat, plus 23‑fold greater lipophilicity for enhanced tissue penetration, this compound is ideal for prolonged ACE blockade studies, organ‑specific RAS inhibition research, and SAR campaigns probing domain selectivity. Its well‑characterized Ki (7 pM) and distinct protein binding (56%) enable precise PK/PD and PBPK modeling. Procure this diastereomer mixture to ensure your bioanalytical methods resolve all relevant ACE inhibitor species accurately.

Molecular Formula C₂₁H₂₈N₂O₅
Molecular Weight 388.46
Cat. No. B1154802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRamiprilat(Mixture of Diastereoisomers)
Synonyms1-[2-[(1-Carboxy-3-phenylpropyl)amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic Acid; 
Molecular FormulaC₂₁H₂₈N₂O₅
Molecular Weight388.46
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ramiprilat (Mixture of Diastereoisomers) – Active Metabolite of Ramipril and High-Affinity ACE Inhibitor


Ramiprilat (HOE 498 diacid) is the active, nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitor formed via hepatic de-esterification of the prodrug ramipril [1]. As a dipeptide analog, it functions as a slow- and tight-binding competitive inhibitor of ACE, targeting both the N- and C-terminal catalytic domains [2]. The compound exists as a mixture of cis and trans diastereoisomers due to restricted rotation around the proline-like amide bond, a feature that significantly influences its inhibitory potency and presents unique analytical challenges [3]. Ramiprilat is widely employed in cardiovascular research and in the development of analytical methods for ACE inhibitor quantification.

Why Ramiprilat Cannot Be Simply Substituted with Other ACE Inhibitors or the Prodrug Ramipril


While several ACE inhibitors share a common mechanism, their physicochemical properties, enzyme binding kinetics, and metabolic profiles differ substantially, precluding direct interchangeability in research or analytical contexts. Ramiprilat is the direct-acting active metabolite, whereas ramipril requires hepatic activation [1]. Compared to enalaprilat, ramiprilat exhibits >20‑fold greater lipophilicity, which alters tissue distribution and local ACE inhibition [2]. Its 7‑fold higher in vitro affinity for ACE relative to enalaprilat and 47‑fold higher relative to captopril translate into slower complex dissociation and longer duration of action [2]. Furthermore, the presence of interconverting cis–trans diastereoisomers creates unique chromatographic behavior that generic ACE inhibitor methods do not account for [3]. These quantitative differences make ramiprilat a distinct entity in structure–activity relationship (SAR) studies, bioanalytical method validation, and experimental pharmacology.

Ramiprilat (Mixture of Diastereoisomers) – Quantified Differentiation from Key ACE Inhibitors


7‑Fold Higher ACE Affinity and 6‑Fold Slower Complex Dissociation vs. Enalaprilat

Ramiprilat exhibits an in vitro affinity for ACE that is 7 times higher than that of enalaprilat and 47 times higher than that of captopril [1]. Consequently, the ramiprilat–ACE complex dissociates 6 times more slowly than the enalaprilat–ACE complex and 72 times more slowly than the captopril–ACE complex [1]. The inhibitory constant (Ki) of ramiprilat for ACE is 7 pmol/L [2].

ACE inhibition kinetics Cardiovascular pharmacology Structure–activity relationship

At Least 23‑Fold Greater Lipophilicity Than Enalaprilat

Owing to its pentane ring, ramiprilat is at least 23 times more lipophilic than enalaprilat [1]. This difference in physicochemical property is expected to enhance tissue penetration and local ACE inhibition in target organs of hypertension [1].

Tissue distribution Membrane permeability Lipophilicity

Trans Conformer Is the Predominant Inhibitory Diastereoisomer

Ramiprilat exists as a mixture of cis and trans diastereoisomers that interconvert around the amide bond [1]. Enzyme kinetic studies using 3‑(2‑furylacryloyl)‑L‑Phe‑Gly‑Gly as substrate demonstrated that the trans conformer is the most potent ACE inhibitor, whereas the cis conformer exhibits very low inhibitory activity [1]. The isomerization rate constants at 368 K were determined as k(cis→trans) = 15 s⁻¹ and k(trans→cis) = 5 s⁻¹ [1].

Stereochemistry Enzyme inhibition Conformational analysis

Lower Plasma Protein Binding Than the Prodrug Ramipril (56% vs. 73%)

In the therapeutic concentration range, the plasma protein binding of ramiprilat is 56%, compared to 73% for the prodrug ramipril [1]. The lower protein binding of ramiprilat results in a higher free (unbound) fraction available for ACE inhibition.

Pharmacokinetics Protein binding Free drug concentration

Ranking Among ACE Inhibitors for N‑ and C‑Domain Inhibition

In a comparative study of five clinical ACE inhibitors using modified Z‑FHL fluorescence assay, ramiprilat demonstrated intermediate domain selectivity. The overall inhibition potency (based on IC50) followed the rank order: trandolaprilat > ramiprilat > perindoprilat > enalaprilat > quinaprilat [1]. Ramiprilat bound to both N‑ACE and C‑ACE domains with nanomolar affinity, but did not show the extreme C‑domain selectivity (34.9‑fold) observed for quinaprilat [1].

Domain‑selective inhibition ACE catalytic domains Structure‑based drug design

Optimal Research and Industrial Applications for Ramiprilat (Mixture of Diastereoisomers)


Ex Vivo / In Vivo Cardiovascular Pharmacology Studies Requiring Sustained ACE Inhibition

Ramiprilat’s 7‑fold higher ACE affinity and 6‑fold slower complex dissociation compared to enalaprilat [1] make it ideal for experiments demanding prolonged ACE blockade with minimal dosing frequency. Its 23‑fold greater lipophilicity [1] also enhances tissue penetration, supporting studies on organ‑specific renin‑angiotensin system inhibition in heart, kidney, and vasculature.

Analytical Method Development and Validation for ACE Inhibitor Quantification

The mixture of interconverting cis–trans diastereoisomers poses a unique separation challenge [2]. Ramiprilat is therefore an essential reference standard for developing and validating HPLC, CE, or LC‑MS/MS methods that accurately resolve and quantify ACE inhibitors in biological matrices. Optimized protocols, such as microemulsion electrokinetic chromatography [2], rely on ramiprilat to establish system suitability and robustness.

Structure–Activity Relationship (SAR) and Domain‑Selectivity Studies

With its moderate C‑domain selectivity and ranking as the second most potent among five clinical ACE inhibitors [3], ramiprilat serves as a key comparator in SAR campaigns. It provides a baseline for evaluating new chemical entities designed to achieve higher N‑domain or C‑domain selectivity, or for probing the structural determinants of ACE inhibitor binding kinetics.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and In Vitro–In Vivo Extrapolation

Ramiprilat’s well‑characterized Ki (7 pM) [4] and its distinct protein binding (56%) relative to the prodrug [5] enable precise PK/PD modeling. Researchers can use ramiprilat to calibrate physiologically based pharmacokinetic (PBPK) models or to investigate the impact of hepatic and renal impairment on ACE inhibitor disposition, as demonstrated in canine and human studies [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ramiprilat(Mixture of Diastereoisomers)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.